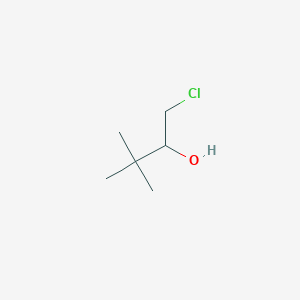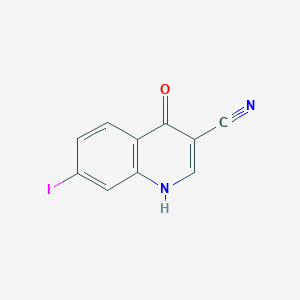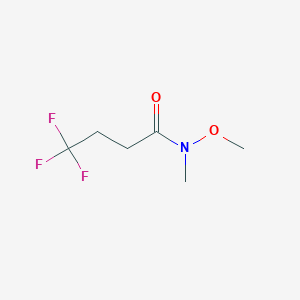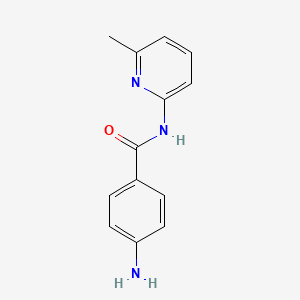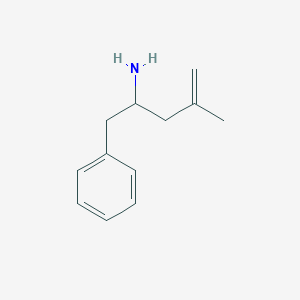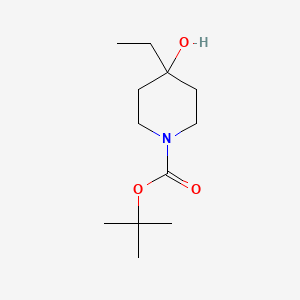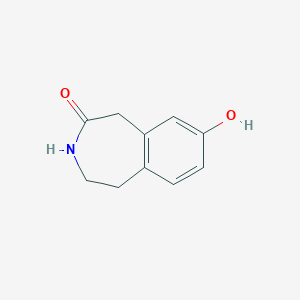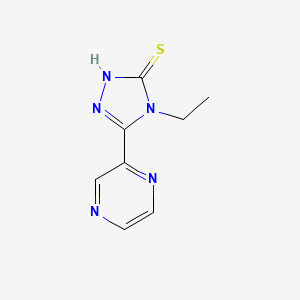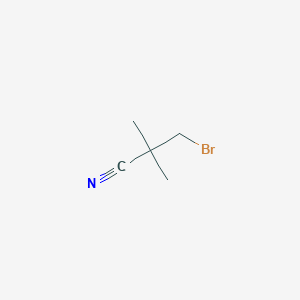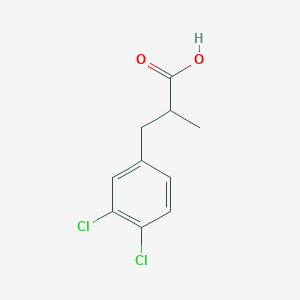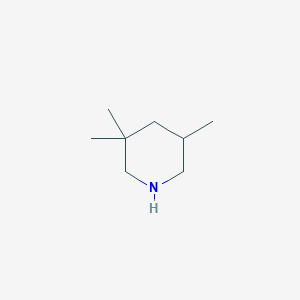
(~{e})-3-(4-Methoxyphenyl)but-2-Enoic Acid
Overview
Description
(~{e})-3-(4-Methoxyphenyl)but-2-Enoic Acid, also known as 4-MBC, is a chemical compound that belongs to the family of benzophenones. It is widely used in sunscreens and other cosmetic products as a UV filter. The compound has also been studied for its potential applications in scientific research due to its unique properties.
Scientific Research Applications
Hydrogen-Bonded Chain Formation
(E)-3-(4-Methoxyphenyl)but-2-enoic acid has been observed to form hydrogen-bonded chains of rings in molecular structures. In a study by Yang et al. (2006), this compound demonstrated the ability to link molecules into a chain with graph-set C22(20)[R22(8)][R22(6)] by paired O—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions, forming a three-dimensional network structure (Yang et al., 2006).
Structural and Spectroscopic Analysis
The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. Venkatesan et al. (2016) conducted a comprehensive study involving structural investigation and spectroscopic methods. Their findings included the analysis of intramolecular and intermolecular interactions, which are important in understanding the compound's stability and reactivity (Venkatesan et al., 2016).
Photoluminescence in Molecular Crystals
This compound has been used in the synthesis of organic molecular crystals exhibiting stable photoluminescence. Zhestkij et al. (2021) synthesized a derivative of this compound and used it as a building block for luminescent molecular crystals, which exhibited stability under ambient conditions for over ten years (Zhestkij et al., 2021).
Synthesis of Biologically Active Compounds
The compound and its derivatives are instrumental in the synthesis of biologically active compounds. Rzymkowski and Piątek (2016) studied derivatives of (E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid, revealing their potential as precursors in the synthesis of significant pharmaceuticals like Tapentadol, an analgesic (Rzymkowski & Piątek, 2016).
Antioxidant Properties
The antioxidant properties of compounds related to (E)-3-(4-Methoxyphenyl)but-2-enoic acid have been explored. Choudhary et al. (2008) isolated two new phenylpropanoids from Lindelofia stylosa, exhibiting significant antioxidant activities in various assays. These studies indicate the potential of this compound and its derivatives in developing antioxidant agents (Choudhary et al., 2008).
Mechanism of Action
Mode of Action
It is known that the compound can interact with dna, as evidenced by uv-visible spectroscopy and viscometry . The exact nature of this interaction and the resulting changes in cellular function are subjects of ongoing research.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-(4-methoxyphenyl)but-2-enoic acid is currently lacking . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
It is known that the compound can interact with dna . The consequences of this interaction on cellular function and viability are subjects of ongoing research.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)9-3-5-10(14-2)6-4-9/h3-7H,1-2H3,(H,12,13)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUINODAYLGQWJL-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




